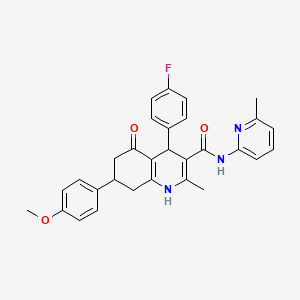
4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C30H28FN3O3 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound belongs to the class of hexahydroquinoline derivatives. Its structure features several functional groups that may contribute to its biological activity:
- Fluorophenyl group : Known for enhancing lipophilicity and potential receptor binding.
- Methoxyphenyl group : Often involved in modulating pharmacokinetic properties.
- Methylpyridinyl group : May play a role in neuropharmacological effects.
Anticancer Activity
Recent studies have indicated that hexahydroquinoline derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has shown that similar derivatives possess potent antibacterial and antifungal properties. For instance, a related compound demonstrated an IC50 value of 1.5 μM against Staphylococcus aureus, indicating promising potential for further development as an antimicrobial agent.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of the glutamatergic system, which is crucial in various neuropsychiatric disorders. In vitro assays have shown that it can inhibit metabotropic glutamate receptors, leading to decreased neuronal excitability.
Table of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | IC50 = 1.5 μM (bacterial) | |
| Neuropharmacological | Modulation of glutamate |
Case Study 1: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines (MCF-7), the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with a notable IC50 value of 3 μM observed after 48 hours. The study concluded that the compound effectively induces apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A series of tests were conducted on Escherichia coli and Candida albicans using the compound at concentrations ranging from 0.5 to 10 μM. The results showed significant inhibition at lower concentrations (IC50 = 2 μM for E. coli), suggesting its potential as a broad-spectrum antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction : The presence of the fluorophenyl and methoxy groups enhances binding affinity to various receptors.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells leads to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to apoptosis in malignant cells.
属性
CAS 编号 |
476482-89-0 |
|---|---|
分子式 |
C30H28FN3O3 |
分子量 |
497.6 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H28FN3O3/c1-17-5-4-6-26(32-17)34-30(36)27-18(2)33-24-15-21(19-9-13-23(37-3)14-10-19)16-25(35)29(24)28(27)20-7-11-22(31)12-8-20/h4-14,21,28,33H,15-16H2,1-3H3,(H,32,34,36) |
InChI 键 |
BELILUAABDFFLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=C(C=C5)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















